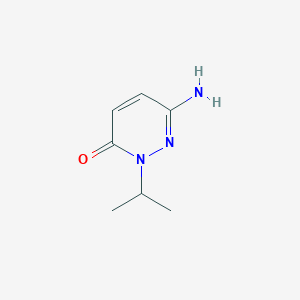

6-Amino-2-isopropylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143128-75-0 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

6-amino-2-propan-2-ylpyridazin-3-one |

InChI |

InChI=1S/C7H11N3O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3,(H2,8,9) |

InChI Key |

KPYXWNJVJJPLSZ-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=O)C=CC(=N1)N |

Canonical SMILES |

CC(C)N1C(=O)C=CC(=N1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques for Pyridazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-Amino-2-isopropylpyridazin-3(2H)-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their chemical environment. mdpi.comnih.gov

In the ¹H NMR spectrum of a pyridazinone derivative, the chemical shift (δ) of each proton is indicative of its electronic environment. For the isopropyl group attached to the nitrogen atom, the methine proton (-CH) would typically appear as a multiplet (septet) due to coupling with the six methyl protons. These two methyl groups (-CH₃) would, in turn, appear as a doublet. The protons on the pyridazinone ring itself would exhibit distinct signals in the aromatic or olefinic region of the spectrum. The protons of the amino group (-NH₂) can appear as a broad singlet, and its chemical shift can be influenced by solvent and temperature.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the pyridazinone ring is particularly characteristic, appearing significantly downfield (at a higher chemical shift) due to its deshielded nature. The carbons of the isopropyl group and the aromatic carbons of the pyridazinone ring would resonate at their respective characteristic frequencies. Combining 1D (¹H, ¹³C) with 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Isopropyl -CH₃ | ~1.3-1.5 | ~20-25 | Doublet |

| Isopropyl -CH | ~4.8-5.2 | ~45-50 | Septet |

| Ring -CH (C5) | ~6.0-6.2 | ~100-105 | Doublet |

| Ring -CH (C4) | ~7.0-7.2 | ~130-135 | Doublet |

| Amino -NH₂ | ~5.5-6.5 | N/A | Broad Singlet |

| Ring C=O (C3) | N/A | ~160-165 | Singlet |

| Ring C-NH₂ (C6) | N/A | ~150-155 | Singlet |

Vibrational Spectroscopy (Infrared (IR) and Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netthermofisher.com The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. Each type of bond (e.g., C=O, N-H, C-N) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule. mdpi.comresearchgate.net

For this compound, the FT-IR spectrum would display several key absorption bands confirming its structure. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. The N-H stretching vibrations of the primary amino (-NH₂) group typically appear as one or two distinct bands in the high-frequency region. Other characteristic peaks would include C-H stretching from the isopropyl and pyridazinone ring, C=C stretching from the ring, and C-N stretching vibrations. clemson.edunih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3300-3500 | Medium, often two bands |

| Alkane | C-H Stretch | 2850-3000 | Medium to Strong |

| Amide (Lactam) | C=O Stretch | 1650-1690 | Strong |

| Alkene | C=C Stretch | 1600-1650 | Medium |

| Amine | N-H Bend | 1550-1640 | Medium |

| Alkane | C-H Bend | 1350-1470 | Medium |

| Amine/Amide | C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. diva-portal.org It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that is well-suited for polar molecules like pyridazinone derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. mdpi.comnih.gov

For this compound (Molecular Formula: C₇H₁₁N₃O), the calculated monoisotopic mass is 153.0902 g/mol . In an ESI-MS experiment conducted in positive ion mode, the primary ion observed would be the [M+H]⁺ ion at an m/z value of approximately 154.0980. The high-resolution mass spectrometry (HRMS) capability can confirm the elemental composition with high accuracy. researchgate.net

By inducing fragmentation of the molecular ion (e.g., in tandem mass spectrometry, MS/MS), a characteristic pattern of product ions is generated. researchgate.netunito.it Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of the isopropyl group, loss of ammonia (B1221849) (NH₃), or cleavage of the pyridazinone ring. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Description | Expected Value (m/z) |

| Molecular Formula | C₇H₁₁N₃O | N/A |

| Monoisotopic Mass | Exact mass of the most abundant isotopes | 153.0902 |

| [M+H]⁺ | Protonated molecular ion in ESI-MS | ~154.0980 |

| [M-C₃H₇]⁺ | Fragment from loss of isopropyl group | ~111.0454 |

| [M+H-NH₃]⁺ | Fragment from loss of ammonia | ~137.0713 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern of spots. By analyzing the positions and intensities of these spots, a 3D map of the electron density within the crystal can be generated, from which the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined. nih.gov

Application of Hyphenated Techniques in Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for in-depth structural studies. saspublishers.comnih.govrjpn.org The most common examples include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS is particularly valuable for the analysis of pyridazinone derivatives, which are often polar and non-volatile. researchgate.netiosrjournals.org In this technique, a liquid chromatograph first separates the components of a mixture. As each component elutes from the chromatography column, it is directly introduced into the mass spectrometer. This allows for the determination of the molecular weight and structural information for each separated compound, making it a powerful tool for identifying impurities in a synthesis, analyzing reaction progress, or studying the metabolism of a drug candidate. nih.govnih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides more detailed structural information through controlled fragmentation of the separated components. iosrjournals.org

Other hyphenated techniques like LC-NMR and LC-FTIR also exist, providing direct NMR or IR data on compounds as they are separated chromatographically, which can be invaluable for the structural elucidation of unknown compounds in complex matrices without the need for prior isolation. saspublishers.com

Computational and Theoretical Investigations of 6 Amino 2 Isopropylpyridazin 3 2h One and Pyridazinone Scaffolds

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and optimizing the geometry of molecules. mdpi.com These calculations allow for the prediction of various molecular properties that are often difficult or impossible to measure experimentally. For pyridazinone derivatives, DFT methods like B3LYP with basis sets such as 6-31++G(d,p) are commonly employed to analyze their geometric and electronic characteristics. mdpi.com Such studies correlate quantum chemical descriptors with the biological activities of the compounds, providing a theoretical framework for understanding their mechanisms of action. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For pyridazinone scaffolds, FMO analysis reveals how the molecule interacts with biological targets. researchgate.net The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively. This information is vital for understanding reaction mechanisms and designing molecules with specific interaction capabilities. researchgate.net The energy of the HOMO is associated with the molecule's ionization potential and electron-donating ability, while the LUMO energy relates to its electron affinity. researchgate.net

Below is a table showing representative quantum chemical parameters calculated for pyridazinone derivatives using DFT, which illustrates the typical values obtained in such studies.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Egap (LUMO-HOMO) | Energy difference between LUMO and HOMO | 4.0 to 5.5 |

Note: These values are illustrative for the pyridazinone class of compounds and are sourced from DFT calculations on various derivatives. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential), blue indicates electron-poor areas (positive potential), and green represents neutral regions. wolfram.com

In pyridazinone derivatives, MEP analysis helps identify the sites prone to electrophilic and nucleophilic interactions. researchgate.net The electron-rich regions, such as those around oxygen and nitrogen atoms, are potential sites for hydrogen bonding and interaction with positively charged residues in a biological receptor. researchgate.netmdpi.com Conversely, electron-deficient areas can interact with negatively charged species. This detailed charge distribution map is crucial for understanding drug-receptor interactions and for designing molecules with improved binding affinity. researchgate.net

The biological activity of a flexible molecule like 6-Amino-2-isopropylpyridazin-3(2H)-one is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (low-energy states) of a molecule and to understand the energy barriers between them. nih.gov By exploring the molecule's potential energy surface, researchers can construct an energy landscape that maps the energy of the molecule as a function of its geometry. nih.gov

These studies, often performed using molecular mechanics or quantum chemical methods, reveal the preferred shapes a molecule can adopt. researchgate.net Identifying the global minimum energy conformation and other low-energy conformers is essential, as these are the most likely structures to be biologically active. chemrxiv.org The results of conformational analysis provide critical input for molecular docking and other modeling studies that aim to predict how the molecule will bind to its target. nih.gov

Molecular Modeling and Dynamics Simulation Approaches for Pyridazinone Systems

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. sciencepublishinggroup.com For pyridazinone systems, these approaches, including molecular docking and molecular dynamics (MD) simulations, are used to study their interactions with biological targets such as enzymes or receptors. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, helping to elucidate the binding mode and estimate the binding affinity. dntb.gov.uanih.gov Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time. tandfonline.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the complex, the flexibility of the ligand and protein, and the specific interactions (like hydrogen bonds) that stabilize the binding. impactfactor.org These simulations are critical for validating docking poses and for understanding the dynamic nature of molecular recognition. tandfonline.com

In Silico Design Strategies for Novel Pyridazinone-Based Chemical Entities

In silico (computer-based) design strategies have revolutionized the process of drug discovery, making it faster and more cost-effective. nih.gov These methods are used to design novel pyridazinone-based compounds with potentially enhanced activity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and virtual screening are employed to identify promising new chemical entities. tandfonline.comnih.gov

The design process often starts with a known active compound or a biological target structure. researchgate.net Computational tools are then used to generate and evaluate new molecular ideas, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Scaffold hopping is an influential strategy in medicinal chemistry that aims to discover structurally novel compounds by replacing the core structure (scaffold) of a known active molecule with a different one, while preserving its biological activity. nih.govbhsai.org The goal is to identify new chemotypes that may possess improved properties, such as better potency, reduced side effects, or novel intellectual property potential. nih.gov

For pyridazinone-based drug design, scaffold hopping can be used to explore new chemical space. researchgate.net Starting from an existing pyridazinone lead compound, computational algorithms can suggest alternative scaffolds that maintain the key pharmacophoric features—the essential spatial arrangement of atoms or functional groups responsible for biological activity. nih.govacs.org This approach can lead to the discovery of entirely new classes of compounds that interact with the same biological target, offering new therapeutic opportunities. dundee.ac.uk

Ligand Growing Experiments

Ligand growing is a computational technique used in drug design to generate novel molecular structures with a high affinity for a specific biological target. This method starts with a small molecular fragment or a known ligand scaffold and iteratively "grows" it within the target's binding site, adding chemical groups that favorably interact with the protein's surface.

In the context of the pyridazinone scaffold, ligand growing experiments have been instrumental in the discovery of novel inhibitors for various protein targets. A notable example is the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target of interest for treating metabolic diseases and cancer. mdpi.combath.ac.uknih.gov

Researchers initiated a computer-assisted molecular design by using the pyridazinone heterocycle to perform automated ligand growing experiments inside the FABP4 binding cavity. mdpi.com This approach, facilitated by software such as Spark, led to the design of 52 target molecules based on 4-amino and 4-ureido pyridazin-3(2H)-one scaffolds. mdpi.comuel.ac.uk The synthesized compounds were then screened for their inhibitory activity against FABP4. mdpi.com

The results of these experiments identified a new class of potent FABP4 inhibitors, demonstrating the effectiveness of the pyridazinone scaffold. mdpi.comresearchgate.net The inhibitory activities of some of the developed compounds are highlighted in the table below.

| Compound | Scaffold Type | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 14e | 4-amino-pyridazin-3(2H)-one | FABP4 | 1.57 µM | researchgate.net |

| Arachidonic Acid (Control) | Fatty Acid | FABP4 | 3.42 ± 0.54 µM | researchgate.net |

| Various Analogs | 4-amino/4-ureido pyridazin-3(2H)-one | FABP4 | 2.97 to 23.18 µM | researchgate.net |

This strategy of computationally growing ligands from a core scaffold like pyridazinone exemplifies a modern, efficient approach to drug discovery, enabling the exploration of chemical space and the rational design of potent and selective inhibitors. mdpi.combath.ac.uknih.gov

Computational Mechanistic Studies of Pyridazinone Reactions

Computational mechanistic studies are employed to understand the detailed steps of chemical reactions, including the synthesis of complex molecules like pyridazinone derivatives. These studies utilize quantum mechanics, most notably Density Functional Theory (DFT), and molecular modeling techniques to map reaction pathways, identify transition states, and predict the electronic and geometric properties of reactants, intermediates, and products. mdpi.comresearchgate.net

For pyridazinone scaffolds, computational studies provide critical insights that complement experimental work. mdpi.com For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to investigate the geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps of newly synthesized pyridazinone derivatives. mdpi.comresearchgate.net These quantum chemical descriptors are then correlated with the observed biological activity, such as antibacterial effects. mdpi.com

Molecular docking is another powerful computational tool used to predict how a molecule, such as a pyridazinone derivative, binds to a macromolecular target. sciencepublishinggroup.comnih.govnih.gov By simulating the interaction between the ligand and the protein's active site, docking can predict binding affinity and orientation, which is crucial for understanding the mechanism of action. mdpi.comnih.gov For example, docking studies on pyridazinone derivatives have been used to:

Investigate their binding to bacterial proteins, with results showing good correlation with experimental antibacterial activity. mdpi.com

Predict binding interactions with enzymes like monoamine oxidase-B (MAO-B), butyrylcholinesterase (BChE), and xanthine (B1682287) oxidoreductase, guiding the development of inhibitors for neurodegenerative diseases and conditions related to oxidative stress. nih.govnih.govresearchgate.net

Rationalize the vasorelaxant properties of pyridazinones by modeling their interaction with the α1a-adrenoceptor. ingentaconnect.com

Furthermore, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyridazinone compounds. mdpi.comcumhuriyet.edu.tr These in silico predictions help to assess the drug-likeness of a molecule early in the discovery process, saving time and resources. mdpi.comnih.gov

The synergy of these computational techniques provides a comprehensive understanding of both the synthesis and the biological interactions of pyridazinone derivatives, accelerating the development of new therapeutic agents. nih.gov

| Computational Method | Application in Pyridazinone Research | Key Insights Provided | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigating electronic and geometric properties of novel pyridazinones. | Molecular structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, correlation of chemical descriptors with biological activity. | mdpi.comresearchgate.netnih.gov |

| Molecular Docking | Predicting binding modes and affinities of pyridazinone derivatives to biological targets (e.g., enzymes, receptors). | Binding orientation, interaction energies (docking scores), identification of key interacting amino acid residues, rationalization of biological activity. | mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of pyridazinone-protein complexes over time. | Stability of ligand-protein binding, conformational changes, detailed analysis of intermolecular interactions. | nih.govresearchgate.net |

| ADMET Prediction | In silico evaluation of drug-likeness and pharmacokinetic properties. | Oral bioavailability, intestinal absorption, cytochrome P450 inhibition, prediction of physicochemical properties according to Lipinski's rules. | mdpi.comnih.govcumhuriyet.edu.trnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Relating 3D structural features of pyridazinone derivatives to their biological activity. | Generation of predictive models, identification of structural requirements for enhanced potency, design of new inhibitors. | nih.govresearchgate.net |

Applications of 6 Amino 2 Isopropylpyridazin 3 2h One As a Synthetic Building Block and in Chemical Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 6-Amino-2-isopropylpyridazin-3(2H)-one, namely the presence of a reactive amino group and a modifiable pyridazinone ring, make it a valuable precursor in multi-step organic synthesis. The amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functional groups and the extension of the molecular framework.

While specific, publicly documented examples of complex molecules synthesized directly from this compound are not extensively detailed in available literature, the broader class of pyridazinone derivatives serves as a strong indicator of its potential. For example, the related compound, 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, is noted as a potential intermediate or building block in pharmaceutical and agrochemical research. biosynth.comricherpharm.com This suggests that the parent compound, this compound, likely holds similar promise as a foundational element for creating more elaborate chemical entities.

Contribution to the Development of New Chemical Scaffolds and Methodologies

The pyridazinone core is a well-established scaffold in medicinal chemistry, known to be a component of various biologically active compounds. nih.govrsc.org The exploration of derivatives of this compound contributes to the expansion of chemical space around this privileged structure. By systematically modifying the amino group and other positions on the pyridazinone ring, chemists can generate novel molecular scaffolds with potentially unique biological or material properties.

Research into pyridazinone-based molecules has led to the development of new synthetic methodologies. The reactivity of the pyridazinone ring system has been exploited in various chemical reactions, leading to the discovery of novel transformations and the optimization of existing synthetic routes. For instance, studies on similar pyridazinone structures have explored their use in creating novel inhibitors for therapeutic targets, which often involves the development of innovative synthetic strategies to access the desired molecular diversity. nih.gov

Applications in Material Science and Agrochemistry

The inherent properties of the pyridazinone nucleus, such as its planarity and the presence of heteroatoms, suggest potential applications for its derivatives in material science. These characteristics can influence photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or other electronic materials. However, specific research detailing the use of this compound in this field is not prominently available.

In the realm of agrochemistry, heterocyclic compounds are of significant interest for the development of new pesticides and herbicides. The structural motifs present in this compound could be explored for their potential bioactivity against various agricultural pests and weeds. The general class of pyridazinone derivatives has been investigated for such applications, indicating a plausible, though not yet explicitly documented, role for this specific compound. richerpharm.com

Integration into Heterocyclic Synthesis Libraries

In modern drug discovery and materials science, the creation of diverse libraries of chemical compounds is a crucial strategy for identifying new lead structures. This compound, with its reactive handles and core heterocyclic structure, is an ideal candidate for inclusion in such libraries. Its ability to undergo a wide range of chemical modifications allows for the rapid generation of a multitude of derivatives.

Future Perspectives and Emerging Research Avenues for 6 Amino 2 Isopropylpyridazin 3 2h One

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. Future research on 6-Amino-2-isopropylpyridazin-3(2H)-one will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign and economically viable.

Key areas for investigation include:

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov Research could target a one-pot cyclocondensation reaction from readily available starting materials to construct the core pyridazinone ring.

Green Catalysis: Exploration of heterogeneous, reusable catalysts or biodegradable catalysts could replace traditional stoichiometric reagents that are often hazardous and produce significant waste.

Alternative Energy Sources: The use of microwave irradiation or sonochemistry could be explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. liberty.edu

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Traditional Approach | Sustainable Future Approach |

|---|---|---|

| Starting Materials | Multi-step synthesis from complex precursors | Readily available, simple starting materials |

| Catalysis | Stoichiometric, often hazardous, reagents | Recyclable heterogeneous or biocatalysts |

| Solvents | Chlorinated or other volatile organic solvents | Water, ethanol, or solvent-free conditions |

| Energy | Conventional reflux heating (hours to days) | Microwave or ultrasound (minutes to hours) |

| Efficiency | Multiple steps with intermediate isolation | One-pot, tandem, or domino reactions |

| Waste | Significant production of by-products and solvent waste | Minimal waste (high atom economy) |

Exploration of Novel Reaction Pathways and Reactivity Patterns

A thorough understanding of the chemical reactivity of this compound is essential for creating diverse libraries of new derivatives. Future work should systematically investigate the reactivity of the compound's key functional groups: the amino group, the pyridazinone ring, and the N-isopropyl substituent.

Potential areas of exploration include:

Functionalization of the Amino Group: The primary amino group at the C6 position is a prime target for derivatization. Reactions such as acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones could yield a wide array of novel amides, amines, sulfonamides, and Schiff bases, respectively.

Reactions at the Pyridazinone Core: The heterocyclic ring itself offers opportunities for further modification. For instance, electrophilic substitution reactions could be explored to introduce substituents onto the ring, although the existing amino group will heavily direct the regioselectivity.

Development of Fused Heterocyclic Systems: The pyridazinone ring can serve as a scaffold for constructing more complex, fused heterocyclic systems. nih.gov Cyclocondensation reactions involving the amino group and the adjacent ring nitrogen or carbon atoms could lead to novel triazolopyridazines, imidazopyridazines, or other polycyclic structures with unique three-dimensional shapes. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Techniques

Modern synthesis is increasingly benefiting from engineering solutions like continuous flow chemistry and automated synthesis platforms. Applying these technologies to this compound could offer significant advantages over traditional batch processing.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can enhance safety by minimizing the volume of hazardous reagents at any given time and allow for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This can lead to improved yields, higher purity, and easier scalability. Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. nih.gov

Automated Synthesis: The use of automated synthesis platforms can accelerate the drug discovery process by enabling the rapid synthesis of large libraries of analogs based on the this compound scaffold. These systems can perform sequential reactions and purifications with minimal manual intervention, allowing for high-throughput screening and faster identification of lead compounds.

Advanced Computational Methodologies for Predictive Chemical Design

In silico techniques are indispensable tools in modern chemical research, allowing for the rational design of molecules and the prediction of their properties before committing to laboratory synthesis. researchgate.net Applying these methods to this compound can guide the development of new derivatives with desired biological or material properties.

Key computational approaches include:

Molecular Docking: If a biological target is hypothesized, molecular docking can be used to predict how derivatives of this compound might bind to the active site of a protein. researchgate.net This allows for the rational design of modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse set of derivatives and measuring their biological activity, QSAR models can be developed to correlate specific structural features with activity. These models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods can be used to understand the electronic structure of the molecule, predict its reactivity, and model potential reaction mechanisms. mdpi.com This can help in optimizing reaction conditions and predicting the outcome of unexplored chemical transformations.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to filter out molecules with likely poor pharmacokinetic profiles or toxicity issues early in the design phase, saving considerable time and resources. nih.gov

Table 2: Application of Computational Methods for this compound

| Computational Method | Application Area | Potential Outcome |

|---|---|---|

| Molecular Docking | Target-based drug design | Identification of derivatives with high predicted binding affinity to a specific biological target. |

| QSAR | Lead optimization | Development of a predictive model to guide the synthesis of analogs with enhanced activity. |

| DFT Calculations | Reaction planning & analysis | Understanding reaction mechanisms, predicting regioselectivity, and optimizing synthetic conditions. |

| ADMET Prediction | Early-stage drug discovery | Prioritization of compounds with favorable drug-like properties and lower risk of failure in later stages. |

Q & A

Q. What are the recommended synthetic routes for 6-amino-2-isopropylpyridazin-3(2H)-one, and how can purity be ensured?

The synthesis of pyridazinone derivatives typically involves condensation reactions or nucleophilic substitution. For example, analogous compounds are synthesized via condensation of precursors like pyridazinones with amines under basic conditions (e.g., sodium ethoxide) . Multi-step reactions may require intermediates to be purified using column chromatography, followed by spectroscopic characterization (NMR, mass spectrometry) to confirm structural integrity and purity (≥95%) . Reaction optimization should include pH and temperature control to minimize side products .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify substituent positions and hydrogen environments.

- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation.

- FT-IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

Cross-validation with computational methods (e.g., density functional theory for NMR chemical shift prediction) enhances accuracy .

Q. How can researchers assess the compound’s stability under different storage conditions?

Stability studies should employ:

- HPLC/LC-MS : Monitor degradation products over time.

- Thermogravimetric analysis (TGA) : Assess thermal stability.

- Accelerated aging tests : Expose the compound to varying humidity and temperature (e.g., 40°C/75% RH for 1–3 months) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyridazinone derivatives?

Discrepancies may arise from differences in assay conditions, purity, or biological models. To address this:

- Standardize protocols : Use validated cell lines and control for solvent effects (e.g., DMSO concentration).

- Dose-response curves : Compare EC50/IC50 values across studies.

- Factorial design of experiments (DoE) : Systematically vary parameters (e.g., pH, temperature) to identify critical factors .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

- Molecular docking : Predict interactions with target proteins (e.g., enzymes) using software like AutoDock or Schrödinger.

- Quantum mechanical calculations : Optimize geometries and calculate binding energies for proposed analogs.

- Machine learning : Train models on existing SAR data to prioritize synthetic targets .

Q. What experimental approaches elucidate the reaction mechanism of this compound in catalytic processes?

- Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps.

- In situ spectroscopy (e.g., Raman) : Monitor intermediate formation.

- Computational reaction path searches : Propose viable mechanisms using software like Gaussian or ORCA .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or environmental chemistry)?

- Photocatalysis : Test its role in light-driven reactions using UV-Vis spectroscopy.

- Environmental degradation : Analyze breakdown products via LC-MS under simulated sunlight or microbial exposure.

- Polymer composites : Evaluate thermal/mechanical properties when incorporated into polymeric matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.